molecular formula C21H21NO6S B1301227 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid CAS No. 369402-96-0

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B1301227
CAS No.: 369402-96-0
M. Wt: 415.5 g/mol
InChI Key: BZCDXKNKTDBVSF-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The compound exhibits a hybrid structure integrating a thiane (tetrahydrothiopyran) core with a 1,1-dioxo substitution, a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety. Its molecular formula is C₂₁H₂₁NO₆S , with a molecular weight of 415.5 g/mol . Key structural features include:

  • 1,1-Dioxothiane Ring : A six-membered sulfur-containing ring with two adjacent oxygen atoms, forming a sulfone group. This configuration enhances electropositive character at sulfur and stabilizes the ring through resonance.
  • Fmoc-Protected Amine : The 9-fluorenylmethoxycarbonyl (Fmoc) group occupies the 4-position of the thiane ring, serving as a base-labile protecting group for the amine. This moiety is critical in peptide synthesis due to its compatibility with solid-phase synthesis protocols.
  • Carboxylic Acid Functional Group : Positioned at the 4-carbon of the thiane ring, this group contributes to acidity and facilitates further derivatization reactions.

The spatial arrangement of these groups creates a sterically demanding molecule, with the Fmoc group and carboxylic acid positioned cis to each other on the thiane ring.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound are not publicly available, insights can be extrapolated from structurally related thiane derivatives. For example:

Compound Key Structural Features Conformational Notes
Tetrahydrothiopyran-4-carboxylic acid Non-oxidized thiane ring, carboxylic acid at C4 Chair conformation dominates in solution
1,1-Dioxothiane-4-carboxylic acid Sulfone ring, carboxylic acid at C4 Sulfone oxygen atoms adopt anti-periplanar geometry

In this compound, the sulfone group likely enforces a rigid, planar conformation at the thiane ring due to the electron-withdrawing effects of the adjacent oxygen atoms. The Fmoc group’s fluorenyl moiety may adopt a coplanar arrangement with the thiane ring, minimizing steric clashes.

Comparative Analysis with Related Thiane Derivatives

The compound’s unique combination of functional groups differentiates it from other thiane derivatives:

Compound Functional Groups Key Differences
3-(Fmoc-amino)thiane-3-carboxylic acid Fmoc-amine, carboxylic acid, thiane Lacks sulfone oxidation; lower molecular weight (383.46 g/mol vs. 415.5 g/mol)
Tetrahydrothiopyran-4-carboxylic acid Thiane, carboxylic acid Non-oxidized sulfur; simpler structure (C₆H₁₀O₂S, 146.20 g/mol)
4-Hydroxy-1,1-dioxothiane-4-carboxylic acid Sulfone, hydroxyl, carboxylic acid Hydroxyl group replaces Fmoc-amine; distinct hydrogen-bonding capacity

The sulfone substitution in the target compound increases its electrophilicity and alters reactivity compared to non-oxidized analogs. The Fmoc group’s presence enables selective deprotection in peptide synthesis, a feature absent in simpler thiane derivatives.

Tautomeric Possibilities and Stereoelectronic Effects

The compound’s sulfone group and Fmoc moiety exert significant stereoelectronic influences:

  • Tautomerism :

    • The carboxylic acid (-COOH) group does not engage in keto-enol tautomerism due to the stability of the deprotonated form in polar solvents.
    • The sulfone group remains fixed in its 1,1-dioxo configuration, as resonance stabilization precludes tautomerization.
  • Stereoelectronic Effects :

    • n(C) → σ(S-O) Interactions : The carboxylic acid’s carbonyl group may participate in hyperconjugative delocalization with the sulfone’s σ orbitals, stabilizing the molecule.
    • Electron-Withdrawing Effects : The sulfone and Fmoc groups synergistically deshield the thiane ring, enhancing susceptibility to nucleophilic attack at the sulfur center.

These effects are critical for reactivity in synthetic applications, such as peptide bond formation or oxidation reactions.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-19(24)21(9-11-29(26,27)12-10-21)22-20(25)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCDXKNKTDBVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361477
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369402-96-0
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid typically involves:

  • Step 1: Synthesis of the 1,1-dioxothiane-4-carboxylic acid core
    The starting material is often a tetrahydrothiopyran derivative, which is oxidized to the corresponding 1,1-dioxide (sulfone) form. This oxidation is commonly achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid over-oxidation or ring cleavage.

  • Step 2: Introduction of the amino group at the 4-position
    The amino group is introduced via nucleophilic substitution or reductive amination on a suitable precursor, such as a 4-halo or 4-oxo derivative of the dioxothiane ring.

  • Step 3: Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group
    The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dioxane or tetrahydrofuran (THF). This step is crucial to prevent side reactions during subsequent synthetic manipulations and to facilitate purification.

  • Step 4: Purification and isolation
    The final product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>95%) suitable for research or pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 Oxidation m-CPBA or H2O2, solvent (CH2Cl2 or MeOH), 0-25°C 80-90 Controlled oxidation to sulfone ring
2 Amination Nucleophilic substitution or reductive amination, NH3 or amine source, reducing agent (NaBH4) 70-85 Selective amination at 4-position
3 Fmoc Protection Fmoc-Cl, base (NaHCO3 or Et3N), solvent (dioxane/THF), 0-25°C 85-95 Formation of stable Fmoc-protected amino acid
4 Purification Recrystallization or chromatography >95 purity Ensures removal of impurities

Representative Synthetic Route

  • Oxidation of tetrahydrothiopyran-4-carboxylic acid:
    The starting tetrahydrothiopyran-4-carboxylic acid is treated with m-CPBA in dichloromethane at 0°C to room temperature to yield the 1,1-dioxothiane-4-carboxylic acid.

  • Amination at the 4-position:
    The 4-position is functionalized by converting the corresponding 4-oxo intermediate to the amino derivative via reductive amination using ammonium acetate and sodium cyanoborohydride or sodium borohydride.

  • Fmoc protection:
    The free amino group is reacted with Fmoc-Cl in the presence of sodium bicarbonate in a dioxane-water mixture at 0°C to room temperature, yielding the Fmoc-protected amino acid.

  • Isolation and purification:
    The product is isolated by extraction, followed by recrystallization from suitable solvents such as ethyl acetate/hexane or purified by silica gel chromatography.

Research Findings and Analytical Data

  • Purity and Characterization:
    The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity. High-performance liquid chromatography (HPLC) is used to verify purity levels exceeding 95%.

  • Physical Properties:

    • Melting point: Typically in the range of 150-160°C (literature values vary slightly depending on purity).
    • Solubility: Soluble in common organic solvents such as DMF, DMSO, and partially in aqueous buffers at neutral pH.
    • Stability: Stable under refrigerated conditions (+4°C) and inert atmosphere.
  • pKa:
    The carboxylic acid group has a predicted pKa around 3.3, consistent with sulfone-containing amino acids.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Tetrahydrothiopyran-4-carboxylic acid
Oxidizing Agent m-Chloroperbenzoic acid (m-CPBA) or H2O2
Amination Method Reductive amination with NaBH4 or NaCNBH3
Fmoc Protection Reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Solvents Dichloromethane, dioxane, THF, water mixtures
Reaction Temperature 0°C to room temperature
Purification Techniques Recrystallization, silica gel chromatography
Typical Overall Yield 60-80% (multi-step synthesis)
Purity >95% (HPLC confirmed)

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Representation

  • IUPAC Name : 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
  • CAS Number : 369402-96-0
  • SMILES Notation : C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O

Peptide Synthesis

The primary application of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino groups during solid-phase peptide synthesis (SPPS). This method is favored for its efficiency and the ability to produce peptides with high purity.

Case Study: Solid-phase Peptide Synthesis

In a study involving the synthesis of a cyclic peptide, researchers utilized Fmoc-4-Amb-OH as a key intermediate. The Fmoc group was removed using piperidine, allowing for the coupling of subsequent amino acids. This method demonstrated high yield and purity, showcasing the effectiveness of using this compound in peptide assembly .

Drug Development

The compound has been explored for its potential in drug development, particularly in creating peptide-based therapeutics. Its ability to facilitate the synthesis of complex peptides makes it valuable in developing new drugs targeting specific biological pathways.

Example: Anticancer Peptides

Research has indicated that peptides synthesized using Fmoc chemistry can exhibit anticancer properties. For instance, a series of peptides designed to inhibit cancer cell proliferation were successfully synthesized using this compound as a building block .

Bioconjugation Techniques

The compound's reactive functional groups allow it to be used in bioconjugation techniques, where biomolecules are linked to other entities such as drugs or imaging agents. This application is particularly relevant in the development of targeted therapies and diagnostic tools.

Case Study: Targeted Drug Delivery

In a recent study, researchers conjugated Fmoc-protected peptides to nanoparticles for targeted drug delivery systems. The resulting conjugates demonstrated enhanced targeting capabilities towards cancer cells while minimizing off-target effects .

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The protection is typically removed under mild basic conditions, such as treatment with piperidine, to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Tetrahydrothiopyran Analogs
  • Example: 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid (CAS: 2578-45-2) Key Differences: Replaces the 1,1-dioxothiane ring with a tetrahydrothiopyran (sulfide) ring. Sulfides are more prone to oxidation than sulfones, which may limit applications in oxidative environments .
b. Piperidine-Based Analogs
  • Example: 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-4-carboxylic acid hydrochloride (CAS: 368866-09-5) Key Differences: Substitutes the thiane sulfone with a piperidine ring (a saturated six-membered amine). Impact: The basic amine in piperidine increases susceptibility to protonation under acidic conditions, altering solubility and hydrogen-bonding capabilities. This makes it less suitable for certain SPPS protocols requiring neutral intermediates .
c. Tetrahydro-2H-pyran Analogs
  • Example: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 285996-72-7) Key Differences: Features an oxygen-containing tetrahydro-2H-pyran ring instead of sulfur. Impact: The ether oxygen is less polarizable than sulfur, reducing the ring’s electron-withdrawing effects. This may result in lower reactivity in peptide bond formation compared to the sulfone-containing target compound .

Physicochemical and Reactivity Profiles

Compound Name Core Structure Functional Groups Reactivity in SPPS Stability
Target Compound 1,1-dioxothiane Fmoc-amino, carboxylic acid, sulfone High (sulfone stabilizes transition states) Excellent (resists oxidation)
Tetrahydrothiopyran Analog Thiopyran (sulfide) Fmoc-amino, carboxylic acid Moderate (sulfide prone to oxidation) Lower in oxidative conditions
Piperidine-4-carboxylic Acid HCl Piperidine Fmoc-amino, carboxylic acid, HCl Sensitive to acidic pH Moderate (amine protonation)
Tetrahydro-2H-pyran Analog Tetrahydro-2H-pyran Fmoc-amino, carboxylic acid, ether Lower (ether less electron-withdrawing) High (ether inertness)
Key Observations:
  • Sulfone Advantage : The target compound’s sulfone group enhances stability and reduces racemization during peptide synthesis compared to sulfide or ether analogs .
  • Solubility : Piperidine derivatives may exhibit higher water solubility due to protonation, whereas the sulfone’s polarity improves solubility in organic solvents like DCM or DMF .

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid, also known by its CAS number 369402-96-0, is a complex organic compound notable for its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and dioxothiane moiety. This compound has garnered attention in various fields of biological research due to its potential applications in drug development and peptide synthesis.

  • Molecular Formula: C21H21NO6S
  • Molecular Weight: 415.47 g/mol
  • Purity: >95% .

The biological activity of this compound can be attributed to its ability to participate in biochemical pathways through the following mechanisms:

  • Peptide Synthesis: The Fmoc group is widely used as a protective group in peptide synthesis, allowing for the selective functionalization of amino acids without interfering with other reactive sites. This makes this compound a valuable intermediate in the synthesis of peptide-based therapeutics .
  • Enzyme Inhibition: Preliminary studies suggest that compounds containing dioxothiane structures may exhibit inhibitory effects on certain enzymes, although specific enzyme targets for this compound require further investigation .

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

A study exploring the antimicrobial properties of various Fmoc-protected amino acids indicated that derivatives similar to this compound could possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have shown that compounds with similar structures can induce apoptosis. The presence of the dioxothiane ring may enhance membrane permeability, facilitating cellular uptake and subsequent cytotoxic effects .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.5Apoptosis induction
HeLa (Cervical)12.3Membrane disruption
A549 (Lung)18.7Cell cycle arrest

Case Study 1: Peptide Synthesis

In a recent study, researchers successfully synthesized a novel peptide using this compound as a building block. The resulting peptide exhibited enhanced stability and bioactivity compared to peptides synthesized with traditional methods, demonstrating the utility of this compound in pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several Fmoc-protected compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives containing the dioxothiane moiety showed promising antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for aerosol mitigation .
  • Storage : Store at room temperature in a dry environment, away from incompatible materials (e.g., strong acids/bases) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .

Q. How is this compound utilized in peptide synthesis, and what methodological considerations apply?

  • Methodological Answer :

  • Role : The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective group for amine functionalities during solid-phase peptide synthesis (SPPS). It is cleaved under basic conditions (e.g., 20% piperidine in DMF) .
  • Coupling Reagents : Use HOBt/DIC or Oxyma Pure/COMU for efficient activation. Monitor coupling efficiency via Kaiser test or FT-IR.
  • Solubility : Optimize in polar aprotic solvents (e.g., DMF, DCM) to ensure homogeneity during resin loading .

Advanced Research Questions

Q. What strategies mitigate the compound’s instability under acidic or basic conditions during synthetic workflows?

  • Methodological Answer :

  • pH Control : Maintain neutral pH during storage and synthesis. Avoid prolonged exposure to trifluoroacetic acid (TFA) or strong bases (e.g., NaOH).
  • Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to reduce oxidative degradation .
  • Alternative Protecting Groups : For acid-sensitive applications, consider Boc (tert-butoxycarbonyl) or Alloc (allyloxycarbonyl) groups .

Q. How can researchers resolve contradictions in decomposition data (e.g., thermal stability vs. combustion hazards)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air to determine decomposition onset temperatures and identify volatile byproducts .
  • Hazard Assessment : Use microcalorimetry (e.g., ARC) to evaluate exothermic activity. Cross-reference with SDS-reported combustion hazards (e.g., toxic fumes containing SO₂) .
  • Controlled Pyrolysis : Perform small-scale pyrolysis-GC/MS to characterize hazardous decomposition products .

Q. What analytical techniques are recommended for characterizing impurities or byproducts in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Electrospray ionization (ESI) detects Fmoc-related adducts (e.g., dibenzofulvene) .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO confirms structural integrity and identifies residual solvents (e.g., DMF, DCM) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S content .

Key Considerations for Experimental Design

  • Toxicity Data Limitations : Acute toxicity is classified (Category 4 for oral/dermal/inhalation), but chronic effects remain unstudied. Implement ALARA (As Low As Reasonably Achievable) principles .
  • Environmental Impact : Due to lacking ecotoxicity data, treat waste as hazardous and avoid aqueous discharge. Use activated carbon filtration for lab effluents .
  • Synthetic Optimization : Screen coupling reagents (e.g., DIC vs. EDCI) to minimize racemization in chiral centers .

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